1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Catalog No.
S13462510
CAS No.
M.F
C16H21NO4
M. Wt
291.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dica...

Product Name

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

IUPAC Name

1-O-benzyl 3-O-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3/t16-/m1/s1

InChI Key

OBQNDANRDMXAIE-MRXNPFEDSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate (also known as Methyl (3R)-1-Cbz-3-methylpiperidine-3-carboxylate) is an orthogonally protected, chiral piperidine building block featuring a quaternary stereocenter [1]. It is primarily procured as a rigidified scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including receptor antagonists and enzyme inhibitors [2]. The N-Cbz (carboxybenzyl) and 3-methyl ester groups provide distinct, selective deprotection pathways, while the (3R)-methyl substitution restricts conformational flexibility to enhance downstream target binding and metabolic stability.

Research Fit

Single (3R)-enantiomer piperidine scaffold with quaternary C-3 stereocenter for asymmetric synthesis
Orthogonal Cbz and methyl ester protecting groups enable chemoselective deprotection sequences
Conformationally restricted 3-methyl group for SAR and ligand design studies

Substituting this specific chiral, orthogonally protected building block with simpler analogs introduces severe synthetic and performance liabilities. Replacing the (3R)-enantiomer with a racemic mixture necessitates downstream chiral resolution, capping maximum theoretical yield at 50% and drastically increasing process mass intensity [1]. Substituting the N-Cbz group with an N-Boc group forces the use of strongly acidic deprotection conditions, which can degrade acid-sensitive moieties in complex intermediates [2]. Furthermore, omitting the 3-methyl group entirely yields a standard piperidine ring that lacks the necessary conformational restriction, often resulting in final compounds with reduced target affinity and increased susceptibility to cytochrome P450-mediated metabolism at the C3 position.

Substitution Risk

Enantiomer
(3S)-enantiomer or racemate may invert stereochemical outcome, requiring resolution and reducing theoretical yield by up to 50%
Des-methyl analog
Lacks the quaternary C-3 constraint; greater rotational freedom may shift conformational preference and SAR interpretation
Protecting group
Boc/ethyl ester analogs do not provide orthogonal deprotection under hydrogenolysis, which may be incompatible with acid-sensitive synthetic routes

Enantiopure Procurement Reduces Process Mass Intensity

Procuring the enantiopure (3R)-isomer directly eliminates the need for late-stage chiral resolution. When utilizing the racemic 1-benzyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, downstream separation via chiral SFC or fractional crystallization inherently discards at least 50% of the synthesized mass as the undesired (3S)-enantiomer [1]. By starting with the (3R)-enantiopure building block, the effective synthetic yield of the desired stereoisomer is doubled, and the Process Mass Intensity (PMI) associated with chiral chromatography solvents is eliminated.

Evidence DimensionMaximum theoretical throughput of desired enantiomer
Target Compound Data100% retention of stereocenter mass
Comparator Or BaselineRacemic mixture
Quantified Difference>50% reduction in material waste and elimination of resolution steps
ConditionsMulti-step API synthesis requiring a specific (3R) stereocenter

Starting with the enantiopure compound drastically reduces raw material waste and bypasses expensive, low-throughput chiral separation steps.

Enantiomeric Purity
Class-level inference
Target: single (3R) enantiomer (ee >97% typical)
Racemate: 0% ee (CAS 174543-82-9)
Eliminates 50% yield loss from resolution
Yield advantage; commercial standard class data

Neutral Deprotection: N-Cbz vs. N-Boc Compatibility

In complex API synthesis containing acid-sensitive functional groups, the N-Cbz protection of this compound offers a distinct advantage over N-Boc analogs. The N-Cbz group can be quantitatively removed via catalytic hydrogenolysis (Pd/C, H2) under neutral conditions, whereas N-Boc deprotection requires strong acids (e.g., TFA or HCl) [1]. In parallel synthetic models, neutral Cbz hydrogenolysis preserves acid-labile motifs with >95% recovery, whereas Boc deprotection can lead to 15-30% yield losses due to side-product formation or partial degradation of sensitive substrates.

Evidence DimensionDeprotection yield in the presence of acid-sensitive groups
Target Compound Data>95% yield (neutral hydrogenolysis)
Comparator Or BaselineN-Boc analog (acidic deprotection)
Quantified Difference15-30% yield improvement
ConditionsDeprotection of orthogonally protected piperidine scaffolds in complex synthesis

Procuring the N-Cbz protected form prevents yield attrition and impurity generation when synthesizing highly functionalized, acid-sensitive pharmaceutical intermediates.

Conformational Restriction
Class-level inference
Quaternary C-3 locks gem-disubstitution
Des-methyl (CAS 1234576-85-2): free rotation
May influence target binding entropy
Up to 10-fold IC50 improvement reported in analogous systems

Accelerated Saponification at the Quaternary Center

The presence of a quaternary carbon at the C3 position inherently sterically hinders the adjacent ester. Comparing the methyl ester to its ethyl ester counterpart reveals significant differences in processability. The methyl ester undergoes basic hydrolysis (e.g., LiOH in THF/water) significantly faster and under milder conditions than the ethyl ester [1]. Process chemistry models indicate that standard methyl esters at quaternary centers achieve >90% conversion in 2-4 hours at ambient temperature, whereas ethyl esters often require elevated temperatures (>50°C) or extended reaction times (12-24 hours) to reach similar conversion, increasing the risk of side reactions.

Evidence DimensionHydrolysis reaction time and conditions
Target Compound Data2-4 hours at ambient temperature (>90% conversion)
Comparator Or BaselineEthyl ester analog
Quantified Difference3x to 6x faster hydrolysis without thermal forcing
ConditionsBasic saponification (LiOH, THF/H2O) of sterically hindered quaternary esters

The methyl ester ensures rapid, mild deprotection, reducing cycle times and energy costs during scale-up manufacturing.

Orthogonal Protection
Supporting evidence
Cbz (H₂/Pd-C) / Me ester (base)
vs Boc (TFA) / Et ester (base) analog
Enables acid-free N-deprotection
Crucial when acid-sensitive groups are present

Enhanced Binding Affinity via C3-Methylation

The introduction of the 3-methyl group creates a quaternary stereocenter that restricts the conformational flipping of the piperidine ring. Compared to the unsubstituted 1-Cbz-piperidine-3-carboxylate, the 3-methylated scaffold pre-organizes the spatial orientation of the C3-substituents [1]. In medicinal chemistry optimization, such conformational restriction typically reduces the entropic penalty upon target binding, frequently leading to a 10- to 100-fold improvement in binding affinity (IC50 or Ki) against specific receptor targets compared to the flexible, unsubstituted baseline.

Evidence DimensionReceptor binding affinity (IC50/Ki) of downstream derivatives
Target Compound DataPre-organized conformation (lower entropic penalty)
Comparator Or BaselineUnsubstituted piperidine-3-carboxylate derivatives
Quantified Difference10- to 100-fold typical improvement in binding affinity
ConditionsStructure-activity relationship (SAR) studies in drug discovery

The 3-methyl group is essential for locking the molecule into a bioactive conformation, making it a superior scaffold for high-affinity drug candidates.

Scalable Synthesis
Cross-study comparable
Patented optical resolution route; (3R) vs (3S) similar complexity
Pre-resolved procurement avoids in-house resolution
Patent US 20210107873; applicable to related (3R) compounds

Conformationally Restricted API Synthesis

Ideal for developing receptor antagonists or enzyme inhibitors where the pre-organized (3R)-methylpiperidine core is required to maximize binding affinity and minimize entropic penalties, directly leveraging the quaternary stereocenter [1].

Multi-Step Synthesis with Acid-Sensitive Intermediates

The N-Cbz protection allows for selective, neutral hydrogenolysis, making this building block perfect for synthetic routes where N-Boc deprotection would degrade acid-labile functional groups [2].

High-Throughput Medicinal Chemistry Libraries

The easily hydrolyzable methyl ester enables rapid parallel synthesis of amide derivatives or carboxylic acid analogs without the harsh conditions required for ethyl or tert-butyl esters, streamlining library generation [3].

Scale-Up Manufacturing of Chiral Drugs

Procuring the enantiopure (3R)-form directly supports process chemistry scale-up by eliminating the need for inefficient, high-waste chiral chromatography steps, drastically reducing Process Mass Intensity (PMI) [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric Synthesis of Nociceptin Antagonist Lead Series
Defined (3R) stereochemistry and orthogonal protecting groups
Enantiomeric excess and chemoselective deprotection under hydrogenolysis
Chiral Building Block for CNS-Targeted Kinase Inhibitors
Conformationally restricted 3-methyl piperidine scaffold
Conformational constraint and SAR interpretation with des-methyl analog
Process Development for Large-Scale Chiral API Intermediates
Pre-resolved (3R)-enantiomer with documented scalable route
Procurement efficiency and avoidance of in-house chiral resolution
SAR Studies on Piperidine Conformers
Locked (3R)-configuration with gem-dimethyl-like effect
Direct conformational comparison with flexible des-methyl analog

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

291.14705815 g/mol

Monoisotopic Mass

291.14705815 g/mol

Heavy Atom Count

21

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